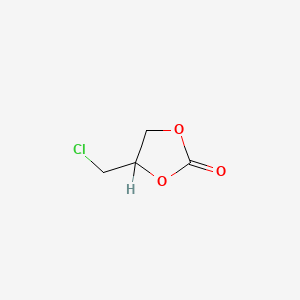

1,3-Dioxolan-2-one, 4-(chloromethyl)-

Beschreibung

Overview of Cyclic Carbonates in Chemical Synthesis

Cyclic carbonates are a class of organic compounds characterized by a carbonyl group flanked by two oxygen atoms within a ring structure. mdpi.com Five-membered cyclic carbonates, in particular, are versatile intermediates in a wide array of chemical transformations. mdpi.com They are commonly synthesized through the cycloaddition of carbon dioxide (CO2) to epoxides, a process lauded for its 100% atom economy and alignment with the principles of green chemistry. specificpolymers.comnih.gov This method provides a sustainable alternative to traditional routes that often involve toxic reagents like phosgene. nih.gov

In chemical synthesis, cyclic carbonates serve as precursors to a variety of important molecules. mdpi.com They can undergo reactions such as decarboxylation, hydrogenation, and transesterification. mdpi.com For instance, the catalytic hydrogenation of cyclic carbonates can yield valuable diols and alcohols. mdpi.com Their reaction with amines is a key step in the production of polyhydroxyurethanes (PHUs), offering a greener pathway to polyurethanes by avoiding the use of toxic isocyanates. specificpolymers.com Furthermore, high-purity cyclic carbonates like ethylene (B1197577) carbonate and propylene (B89431) carbonate are essential components of electrolytes in lithium-ion batteries due to their high dielectric constants. specificpolymers.comrsc.org

Significance of Halogenated Cyclic Carbonates in Advanced Materials and Intermediates

The introduction of a halogen atom onto the cyclic carbonate structure significantly enhances its reactivity and utility, making halogenated cyclic carbonates crucial intermediates in the synthesis of advanced materials. The halogen, typically chlorine or bromine, acts as a good leaving group, facilitating a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, leading to the creation of tailored molecules with specific properties.

Halogenated organic compounds are fundamental building blocks in organic synthesis for both fine and bulk chemicals. acs.org In the context of cyclic carbonates, the halogenated variants are instrumental in creating monomers for polymerization, additives for electrolytes, and precursors for pharmaceuticals and other fine chemicals. google.com The reactivity of the halogenated group enables the grafting of these molecules onto polymer backbones or surfaces, thereby modifying the properties of the material.

Academic Research Context of 4-(Chloromethyl)-1,3-dioxolan-2-one

Academic research on 4-(chloromethyl)-1,3-dioxolan-2-one, also known by its CAS number 2463-45-8, is multifaceted. sigmaaldrich.comnist.gov A primary focus of investigation has been its synthesis, particularly through the catalytic cycloaddition of carbon dioxide to epichlorohydrin (B41342). researchgate.netresearchgate.net Researchers have explored various catalytic systems, including metal complexes and ionic liquids, to optimize reaction conditions and improve yields. researchgate.netresearchgate.net

The chemical properties and reactivity of 4-(chloromethyl)-1,3-dioxolan-2-one are also extensively studied. Its bifunctional nature, possessing both a reactive chloromethyl group and a cyclic carbonate moiety, makes it a versatile synthon. Investigations have delved into its use as a monomer in polymerization reactions to create functional polymers. mdpi.com Additionally, its potential as an electrolyte additive in lithium-ion batteries is an active area of research, with studies exploring its role in the formation of stable solid-electrolyte interphase (SEI) layers on electrodes. nasa.govtechbriefs.com

Scope and Focus of Current Scholarly Inquiry

Current scholarly inquiry into 4-(chloromethyl)-1,3-dioxolan-2-one is largely concentrated on harnessing its unique reactivity for the development of new materials and chemical processes. Key areas of investigation include:

Advanced Catalytic Synthesis: The development of highly efficient and selective catalysts for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from CO2 and epichlorohydrin remains a significant research thrust. researchgate.net This includes the exploration of halogen-bonding catalysis and the use of sustainable and recyclable catalysts. nih.gov

Polymer Chemistry: Researchers are actively exploring the use of 4-(chloromethyl)-1,3-dioxolan-2-one as a monomer to introduce functional pendant groups into polymers. This allows for the tuning of polymer properties for specific applications, such as drug delivery, coatings, and advanced membranes.

Electrolyte Formulations: A major focus is on the application of 4-(chloromethyl)-1,3-dioxolan-2-one and its derivatives as additives in electrolytes for lithium-ion batteries. nasa.govtechbriefs.com The goal is to improve battery performance, particularly at low temperatures, and to enhance the stability of the electrode-electrolyte interface. nasa.govtechbriefs.com

Green Chemistry Applications: The synthesis and utilization of 4-(chloromethyl)-1,3-dioxolan-2-one are often framed within the context of green and sustainable chemistry, emphasizing the use of CO2 as a renewable C1 feedstock and the development of environmentally benign synthetic routes. specificpolymers.comrsc.org

Structure

2D Structure

Eigenschaften

CAS-Nummer |

2463-45-8 |

|---|---|

Molekularformel |

C4H5ClO3 |

Molekulargewicht |

136.53 g/mol |

IUPAC-Name |

4-chloro-1,3-dioxan-2-one |

InChI |

InChI=1S/C4H5ClO3/c5-3-1-2-7-4(6)8-3/h3H,1-2H2 |

InChI-Schlüssel |

HSONPEIWAFGLCA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(OC(=O)O1)CCl |

Andere CAS-Nummern |

2463-45-8 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Chloromethyl 1,3 Dioxolan 2 One

Catalytic Synthesis Approaches

The development of efficient catalysts is crucial for the economically viable and environmentally benign synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one. Research has explored a wide array of catalytic systems, ranging from metal-based catalysts to metal-free organocatalysts, each with distinct advantages and mechanistic pathways.

The reaction between epichlorohydrin (B41342) (also known as 2-(chloromethyl)oxirane) and carbon dioxide (CO₂) to form 4-(chloromethyl)-1,3-dioxolan-2-one is a 100% atom-economical process. acs.org This reaction is a prime example of CO₂ utilization, converting a greenhouse gas into a valuable chemical product. researchgate.netfrontiersin.org The general chemical equation for this cycloaddition is as follows:

Epichlorohydrin + CO₂ → 4-(Chloromethyl)-1,3-dioxolan-2-one

The efficiency and selectivity of this reaction are highly dependent on the catalyst employed, as well as reaction conditions such as temperature, pressure, and the presence of a solvent or co-catalyst. researchgate.netui.ac.id

Dicationic ionic liquids (DILs) have emerged as effective catalysts for the synthesis of cyclic carbonates due to their unique properties, including high thermal stability. dntb.gov.ua In the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one, a combination of a dicationic ionic liquid, such as 1,3-bis(3-methylimidazolium-1-yl)hexane dibromide ([C₆(mim)(mim)Br₂]), and a metal halide co-catalyst like zinc bromide (ZnBr₂) has been shown to be highly effective. researchgate.net This catalytic system operates under solvent-free conditions at temperatures ranging from 50-110°C. researchgate.net

Table 1: Catalytic Performance of Dicationic Ionic Liquid and ZnBr₂ System

| Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |

|---|

This table presents illustrative data based on typical findings in the literature.

Heteropolyacids (HPAs), particularly those with a Keggin-type structure, are known for their strong Brønsted acidity and are effective catalysts in various organic transformations. vhnsnc.edu.in Supporting these HPAs on materials like montmorillonite (B579905) K-10 clay enhances their catalytic activity, provides a larger surface area, and facilitates catalyst recovery and reuse. vhnsnc.edu.innih.gov

For the synthesis of cyclic carbonates, a catalyst like Cs₂.₅H₀.₅PW₁₂O₄₀ supported on K10 clay can be utilized. The acidic sites of the heteropolyacid activate the epoxide, making it more susceptible to nucleophilic attack by the halide anion, which can be present as a co-catalyst. The clay support not only provides a high surface area but can also contribute to the catalytic activity through its own acidic and structural properties. nih.gov Studies have demonstrated that such supported HPA catalysts can effectively promote the cycloaddition of CO₂ to epoxides under solvent-free conditions. vhnsnc.edu.in

Table 2: Performance of Supported Heteropolyacid Catalysts

| Catalyst | Temperature (°C) | Pressure | Time (h) | Yield (%) |

|---|

This table is based on data for a similar reaction and illustrates the potential of supported heteropolyacids. vhnsnc.edu.in

The development of metal-free catalytic systems is a significant goal in green chemistry to avoid potential metal contamination in the final product. mdpi.com For the cycloaddition of CO₂ to epoxides, various organocatalysts have been investigated. These include tertiary amines, phosphines, and certain ionic liquids without metal co-catalysts. frontiersin.orgmdpi.com

For instance, amine-functionalized ionic liquids (AFILs) have been shown to efficiently catalyze the conversion of epichlorohydrin and CO₂ to 4-(chloromethyl)-1,3-dioxolan-2-one. frontiersin.orgnih.govnih.gov These catalysts possess a dual functionality where the ionic liquid moiety facilitates the reaction, and the amine group acts as a base to activate the CO₂ or participate in the reaction mechanism. frontiersin.orgnih.govnih.gov In some cases, the combination of an ionic liquid and an organic base exhibits a synergistic effect, leading to higher catalytic activity than either component alone. nih.gov Steric hindrance around the active site in some organic bases, like certain pyridine (B92270) derivatives, can influence the reaction mechanism and catalyst stability. acs.org

Table 3: Comparison of Metal-free Organocatalysts for Cycloaddition

| Catalyst | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amine-functionalized ionic liquid (AFIL) | 80 | Atmospheric | 3 | 85 | researchgate.net |

| BnBimBr | 80 | Atmospheric | 3 | 50 | nih.gov |

This table showcases the varied performance of different metal-free organocatalysts.

Continuous-flow microreactors offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. beilstein-journals.orgdurham.ac.uk The synthesis of cyclic carbonates, including 4-(chloromethyl)-1,3-dioxolan-2-one, has been successfully demonstrated in continuous-flow microreaction systems. researchgate.net

These systems typically involve pumping the reactants and a homogeneous or immobilized heterogeneous catalyst through a heated microchannel or a packed-bed reactor. beilstein-journals.orgresearchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient mixing and temperature control, which can lead to higher yields and selectivities in shorter reaction times compared to batch processes. beilstein-journals.org For instance, the synthesis of propylene (B89431) carbonate catalyzed by [bmim]Br has been achieved with high efficiency in a continuous-flow microreaction system. researchgate.net This technology holds significant promise for the industrial-scale production of 4-(chloromethyl)-1,3-dioxolan-2-one due to its potential for process intensification and automation. researchgate.net

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the reaction mechanisms, energetics, and transition states involved in the cycloaddition of CO₂ to epichlorohydrin. frontiersin.orgresearchgate.netbeilstein-journals.org These computational studies provide molecular-level insights that are often difficult to obtain through experimental methods alone.

DFT calculations have been used to investigate the role of various catalysts, including ionic liquids and metal complexes. frontiersin.orgresearchgate.net For example, studies on amine-functionalized ionic liquids have revealed that the imidazolium (B1220033) ring of the ionic liquid primarily catalyzes the ring-opening of the epoxide, while the protonated amine group stabilizes the attacking anion. frontiersin.orgnih.govnih.gov The calculations can determine the energy barriers for key steps, such as the ring-opening of the epichlorohydrin, which is often the rate-determining step. nih.gov These theoretical investigations aid in the rational design of more efficient and selective catalysts by providing a deeper understanding of the structure-activity relationships. acs.org

Chloromethylation of Dioxolane Derivatives

Chloromethylation represents a crucial functionalization reaction in organic synthesis. The introduction of a chloromethyl group onto a dioxolane scaffold provides a reactive handle for further chemical transformations.

The chloromethylation of cyclic acetals can be achieved using reagents common to aromatic chloromethylation, such as formaldehyde (B43269) and hydrogen chloride. researchgate.net The reaction is typically facilitated by a catalyst. Protic acids like sulfuric acid and phosphoric acid, as well as Lewis acids such as zinc(II) chloride, aluminum trichloride, and tin(IV) chloride, are frequently employed to catalyze this electrophilic reaction. chemicalbook.com

In a specific method for producing a related compound, 4-chloromethyl-1,3-dioxolane, glycerol (B35011) epichlorohydrin is reacted with formaldehyde. google.com This process involves the gradual addition of glycerol epichlorohydrin to a mixture of paraformaldehyde and water containing 0.5-1.0% sulfuric acid, with heating and stirring. google.com The use of a Brønsted acid catalyst like sulfuric acid is key to this transformation. google.com

Synthesis from 4-Chloro-2-oxopentanenitrile and Formaldehyde

Detailed information regarding the specific synthetic pathway for 4-(chloromethyl)-1,3-dioxolan-2-one originating from 4-chloro-2-oxopentanenitrile and formaldehyde could not be located in the reviewed scientific literature.

Non-Catalytic Synthetic Routes

While catalytic pathways are generally preferred for efficiency, the synthesis of cyclic carbonates from epoxides and carbon dioxide can, in principle, proceed without a catalyst. Such non-catalytic cycloaddition reactions typically necessitate harsh reaction conditions, including elevated temperatures (100-200 °C) and high CO₂ pressures (5-200 atm), to achieve reasonable conversion rates. chim.it The requirement for these demanding conditions makes this route less practical and energy-efficient compared to catalyzed alternatives.

Reaction Mechanisms and Kinetics

Understanding the underlying reaction mechanisms and kinetics is fundamental to optimizing the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one. A primary route to this compound is the cycloaddition of carbon dioxide (CO₂) to epichlorohydrin. researchgate.net

Mechanistic Investigations of CO₂ Cycloaddition to Epichlorohydrin

The cycloaddition of CO₂ to epoxides is a highly atom-economical reaction that has been the subject of extensive mechanistic studies. researchgate.netmdpi.com The process generally involves the activation of the epoxide, nucleophilic attack to open the oxirane ring, followed by the insertion of CO₂ and subsequent ring-closing to form the cyclic carbonate. mdpi.com

Modern catalytic systems for CO₂ cycloaddition often employ a dual activation strategy to enhance reaction rates and yields under milder conditions. This involves the simultaneous activation of both the epoxide and the carbon dioxide molecule. mdpi.comnih.gov

A key aspect of this mechanism is the activation of the epoxide ring, making it more susceptible to nucleophilic attack. This activation can be achieved through hydrogen bonding from a Brønsted acid or coordination to a Lewis acid. researchgate.netmdpi.com For instance, in organocatalytic systems, a hydrogen bond donor (HBD) can polarize the C-O bond of the epoxide, facilitating its opening. mdpi.com Concurrently, a nucleophile, often a halide anion (e.g., Br⁻ or I⁻), attacks one of the epoxide's carbon atoms, leading to the opening of the ring and the formation of a halo-alkoxide intermediate. nih.gov

This alkoxide is sufficiently nucleophilic to attack the electrophilic carbon of CO₂, forming a carbonic half-ester intermediate (also referred to as a hemicarbonate). chim.itmdpi.com An intramolecular cyclization of this intermediate then occurs, displacing the halide and yielding the final 4-(chloromethyl)-1,3-dioxolan-2-one product, while regenerating the catalyst for the next cycle. nih.gov This synergistic activation of both reacting partners is a hallmark of efficient catalytic systems for this transformation. researchgate.net

Compound Information Table

| Compound Name | Molecular Formula |

| 4-(Chloromethyl)-1,3-dioxolan-2-one | C₄H₅ClO₃ |

| Formaldehyde | CH₂O |

| Hydrochloric acid | HCl |

| Sulfuric acid | H₂SO₄ |

| Zinc(II) chloride | ZnCl₂ |

| Aluminum trichloride | AlCl₃ |

| Tin(IV) chloride | SnCl₄ |

| Epichlorohydrin | C₃H₅ClO |

| Carbon dioxide | CO₂ |

| 4-Chloro-2-oxopentanenitrile | C₅H₄ClNO |

| Glycerol epichlorohydrin | C₃H₅ClO |

| Paraformaldehyde | (CH₂O)n |

Research Findings: Catalytic Systems for CO₂ Cycloaddition to Epichlorohydrin

| Catalyst System | Key Features |

| Amine-functionalized ionic liquids (AFIL) | Exhibits dual functionality; the imidazolium ring catalyzes epoxide ring-opening while the amine group assists in the nucleophilic attack. mdpi.com |

| Lewis Acids (e.g., Salen-M complexes) | Metal center (e.g., Co, Al, Zn) acts as a Lewis acid to coordinate and activate the epoxide for ring-opening. nih.govnih.gov |

| Brønsted Acid / Halide Salt | A dual-component system where the Brønsted acid (or HBD) activates the epoxide via hydrogen bonding, and the halide anion acts as the nucleophile. researchgate.netmdpi.com |

| Pyridine-based catalysts | Organic bases that can catalyze the reaction, with performance influenced by steric hindrance at the nitrogen atom. scispace.com |

Nucleophilic Attack Pathways

4-(Chloromethyl)-1,3-dioxolan-2-one is susceptible to nucleophilic attack at multiple sites. The primary pathways involve the reaction of nucleophiles with the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. For instance, its reaction with phenols in the presence of potassium carbonate can yield 4-phenoxymethyl-1,3-dioxolan-2-one. documentsdelivered.com However, if the reaction with phenol (B47542) is carried out with sodium hydroxide (B78521) at temperatures above 90°C, the main product is 3-phenoxypropan-1,2-diol. documentsdelivered.com This indicates that under different conditions, nucleophilic attack can also occur at the carbonyl carbon of the carbonate ring, leading to ring-opening.

The reaction can be extended to difunctional phenols like 2,2-di(4-hydroxyphenyl)-propane, resulting in the corresponding tetrahydroxy derivative. documentsdelivered.com This highlights the versatility of 4-(chloromethyl)-1,3-dioxolan-2-one as a building block in the synthesis of more complex molecules.

Kinetic Modeling (e.g., Langmuir–Hinshelwood–Hougen–Watson type)

The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and carbon dioxide has been the subject of kinetic studies to understand the reaction mechanism and optimize conditions. The cycloaddition reaction often follows first-order kinetics. researchgate.net

In a study involving the cycloaddition of epichlorohydrin and acetone, the reaction mechanism was described by the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model. acs.org This model assumes that the reactants adsorb onto the catalyst surface before the surface reaction occurs, which is considered the rate-determining step, followed by the desorption of the product. acs.orgetasr.com The model indicated a very weak adsorption of both reactants. acs.org The activation energy for this specific reaction was determined to be 15.77 kcal/mol. acs.org Kinetic models have been verified with an error range of less than 12%. researchgate.net

Stereochemical Studies and Retention/Loss of Configuration

The stereochemistry of reactions involving 4-(chloromethyl)-1,3-dioxolan-2-one and its derivatives is a critical aspect, particularly in the synthesis of chiral molecules. Studies on the cycloaddition of carbon dioxide to epoxides have shown that the insertion of CO2 occurs at the terminal end of the epoxide. researchgate.net However, if a 1-deutero-2-alkyl epoxide is used, a loss of stereochemical purity is observed. researchgate.net

In the formation of substituted 1,3-dioxolanes, the stereochemical outcome is often governed by the trapping of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com Nucleophilic attack on this cation can proceed with retention of configuration. mdpi.com However, isomerization of the product can occur, leading to a mixture of diastereomers. mdpi.com For example, a trans-configured dioxolane can isomerize to a cis-dioxolane in the presence of a Lewis acid. mdpi.com

The enzymatic kinetic resolution of racemic 4-(chloromethyl)-1,3-dioxolan-2-one has been explored to produce enantiopure forms. researchgate.net Lipases and esterases have been shown to selectively hydrolyze one enantiomer, allowing for the separation of the other. researchgate.net For example, Pig Liver Esterase and Novozym® 435 have demonstrated good selectivity in this resolution. researchgate.net

Mechanism of Chloromethylation Reactions

The formation of 4-(chloromethyl)-1,3-dioxolan-2-one itself is a key reaction. One method involves the reaction of 4,5-dimethyl-1,3-dioxolene-2-one with a chlorinating agent in an inert organic solvent. googleapis.com This reaction proceeds under ionic conditions. googleapis.com An intermediate, 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, is formed, which then undergoes rearrangement upon heating to yield 4-chloromethyl-5-methyl-1,3-dioxolene-2-one. googleapis.com

Another route to a related compound, 4-(chloromethyl)-1,3-dioxolane, involves the reaction of glycerol epichlorohydrin with formaldehyde in the presence of sulfuric acid. google.com

Influence of Reaction Parameters (Temperature, Pressure, Solvent, Catalyst Loading)

The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2 is significantly influenced by various reaction parameters.

Temperature: The reaction temperature plays a crucial role. For the synthesis from epichlorohydrin and CO2 catalyzed by dicationic ionic liquids and zinc bromide, the temperature ranges from 50-110°C. researchgate.net In the synthesis of a related dioxolane from epichlorohydrin and acetone, the optimal temperature was found to be 70°C. acs.org For the rearrangement of 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, heating temperatures generally range from about 60°C to 140°C. googleapis.com

Pressure: The cycloaddition of CO2 can be carried out under ambient pressure, which is advantageous for ecological reasons. researchgate.net However, in some cases, higher pressures are employed. For instance, the synthesis of bis(cyclic carbonate) esters from diglycidyl esters and CO2 was carried out at 1 MPa CO2 pressure. researchgate.net

Solvent: The synthesis can be performed under solvent-free conditions, which is considered a green chemistry approach. researchgate.net When solvents are used, their choice is important. For the chlorination of 4,5-dimethyl-1,3-dioxolene-2-one, chlorinated organic solvents like methylene (B1212753) chloride, 1,2-dichloroethane, and 1,1,2,2-tetrachloroethane (B165197) are suitable. googleapis.com

Catalyst Loading: The amount of catalyst used affects the reaction rate and yield. In the carboxylation of epichlorohydrin with CO2, metal complexes are used at a concentration of 0.1%. researchgate.net The efficiency of the catalyst system, which can include co-catalysts, is critical for achieving high yields and selectivity. researchgate.net

Chemical Reactivity and Transformation of 4 Chloromethyl 1,3 Dioxolan 2 One

Nucleophilic Substitution Reactions

The primary site of reactivity on 4-(chloromethyl)-1,3-dioxolan-2-one is the carbon atom of the chloromethyl group. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions (SN2). This allows for the introduction of various functional groups onto the dioxolanone scaffold.

Reactions with Amines

The reaction of 4-(chloromethyl)-1,3-dioxolan-2-one with amines proceeds via a standard SN2 mechanism. Ammonia (B1221849) or primary and secondary amines act as nucleophiles, attacking the electrophilic carbon atom bonded to the chlorine. This displaces the chloride ion and forms a new carbon-nitrogen bond, leading to the corresponding aminomethyl derivative.

The reaction with ammonia, for instance, initially forms an ammonium (B1175870) salt. In the presence of excess ammonia, a reversible acid-base reaction occurs where an ammonia molecule deprotonates the ammonium ion to yield the primary amine, 4-(aminomethyl)-1,3-dioxolan-2-one. Using a large excess of the amine starting material favors the formation of the desired substituted amine and minimizes subsequent reactions.

General Reaction Scheme with Amines:

In this reaction, R can be hydrogen or an alkyl/aryl group.

Reactions with Alcohols

Alcohols and phenols, acting as nucleophiles, react with 4-(chloromethyl)-1,3-dioxolan-2-one to form ether derivatives. The reaction typically requires a base to deprotonate the alcohol, forming a more potent nucleophile, the alkoxide or phenoxide ion. This ion then attacks the chloromethyl group, displacing the chloride and forming an ether linkage.

A notable example is the reaction with phenols. Studies have shown that 4-(chloromethyl)-1,3-dioxolan-2-one reacts with phenols to yield products like 4-(phenoxymethyl)-1,3-dioxolan-2-one. nist.gov This reaction can be extended to difunctional phenols, such as bisphenol A, to produce corresponding tetrahydroxy derivatives, which can serve as polyols in polymer synthesis. nih.gov

Reaction with Phenol (B47542) to form 4-(phenoxymethyl)-1,3-dioxolan-2-one:

Reactions with Thiols

Thiols (mercaptans) are potent nucleophiles and react readily with alkyl halides like 4-(chloromethyl)-1,3-dioxolan-2-one. google.com The reaction mechanism is a classic SN2 substitution, where the sulfur atom of the thiol attacks the carbon of the chloromethyl group, resulting in the formation of a thioether (sulfide) and displacement of the chloride ion. google.comchemicalbook.com

To enhance the reaction rate, the thiol is often converted to its conjugate base, the thiolate anion, by using a base like sodium hydroxide (B78521). The thiolate is an even stronger nucleophile than the neutral thiol. chemicalbook.com This reaction provides a straightforward method for synthesizing various sulfur-containing derivatives of 1,3-dioxolan-2-one.

General Reaction Scheme with Thiols:

Where R represents an alkyl or aryl group.

Formation of Derivatives for Specific Applications

The versatility of the nucleophilic substitution reactions of 4-(chloromethyl)-1,3-dioxolan-2-one allows for the synthesis of a wide array of derivatives with specific applications.

| Derivative Class | Reactant | Application Area | Reference |

| Polyols | Difunctional Phenols (e.g., Bisphenol A) | Polymer Synthesis | nih.gov |

| Sulfides | Thiols | Lubricant Additives | guidechem.com |

| Amine Prodrugs | Amine-containing drugs | Pharmaceuticals | quickcompany.in |

| Penicillin Esters | Penicillin derivatives | Pharmaceuticals | quickcompany.in |

Derivatives of the closely related 1,3-dioxolane (B20135) structure have been synthesized for use as load-carrying additives in mineral oils. guidechem.com Furthermore, the related compound 4-chloromethyl-5-methyl-1,3-dioxol-2-one is a crucial intermediate in the synthesis of prodrugs, such as those for ampicillin (B1664943) and the angiotensin II receptor antagonist Olmesartan Medoxomil, where it improves stability and biological activity. quickcompany.in

Rearrangement Reactions

Isomerization to 4-Chloromethyl-5-methyl-1,3-dioxolene-2-one (related compound)

The isomeric compound, 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, is an important pharmaceutical intermediate. quickcompany.inchemicalbook.com The synthesis of this isomer often starts from 4,5-dimethyl-1,3-dioxol-2-one (B143725). The process involves a chlorination step followed by a rearrangement. For example, reacting 4,5-dimethyl-1,3-dioxol-2-one with a chlorinating agent like sulfuryl chloride, followed by heating, induces a rearrangement to form the desired 4-chloromethyl-5-methyl-1,3-dioxolene-2-one. This transformation highlights the potential for rearrangement within this class of heterocyclic compounds to yield structurally related but distinct products.

Oxidation Reactions

The chloromethyl group of 4-(chloromethyl)-1,3-dioxolan-2-one is susceptible to oxidation, potentially yielding either a carboxylic acid or an aldehyde, depending on the reagents and reaction conditions employed.

Table 1: Potential Reagents for the Oxidation to Carboxylic Acids

| Reagent/Method | Description |

| Potassium Permanganate (B83412) (KMnO4) | A strong oxidizing agent that can oxidize alkyl chains. |

| Grignard Reagent & CO2 | A two-step method involving the formation of an organometallic intermediate followed by carboxylation. rsc.org |

The conversion of the chloromethyl group to an aldehyde represents a less vigorous oxidation. A notable method for this transformation is the Kornblum oxidation, which converts primary alkyl halides to aldehydes using dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base, such as triethylamine. wikipedia.org This reaction proceeds via an SN2 displacement of the halide by DMSO to form an alkoxysulfonium salt, which then undergoes base-induced elimination to yield the aldehyde. wikipedia.org While this reaction was initially limited to activated substrates, modifications have expanded its scope. wikipedia.org Other methods for the oxidation of halomethyl groups to aldehydes include the Sommelet and Kröhnke oxidations. mdpi.com

Table 2: Potential Methods for the Formation of Aldehydes

| Method | Description |

| Kornblum Oxidation | Utilizes DMSO and a base to convert alkyl halides to aldehydes. wikipedia.org |

| Sommelet Reaction | A method for the preparation of aldehydes from benzyl (B1604629) halides. |

| Kröhnke Oxidation | Involves the reaction of a benzyl halide with pyridine (B92270), followed by treatment with p-nitrosodimethylaniline and hydrolysis. |

Reduction Reactions

The chloromethyl group of 4-(chloromethyl)-1,3-dioxolan-2-one can undergo reduction to either a hydroxymethyl or a methyl group.

The transformation of the chloromethyl group to a hydroxymethyl group involves the nucleophilic substitution of the chloride ion with a hydroxide ion. This can typically be achieved by hydrolysis under basic conditions. The resulting compound would be 4-(hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate. nist.govthermofisher.com This reaction is fundamental for converting the reactive chloromethyl intermediate into a more stable and functionalized alcohol.

The complete reduction of the chloromethyl group to a methyl group, yielding 4-methyl-1,3-dioxolan-2-one, requires a strong reducing agent capable of cleaving the carbon-chlorine bond and replacing it with a carbon-hydrogen bond. atamanchemicals.com Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can reduce alkyl halides to alkanes. byjus.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of the hydride ion on the carbon bearing the halogen. youtube.comyoutube.comkhanacademy.org

Table 3: Potential Reducing Agents

| Reagent | Resulting Functional Group |

| Hydrolysis (e.g., with NaOH) | Hydroxymethyl |

| Lithium Aluminum Hydride (LiAlH4) | Methyl |

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(chloromethyl)-1,3-dioxolan-2-one, providing unambiguous information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy for Structural Confirmation

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of 4-(chloromethyl)-1,3-dioxolan-2-one, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the three unique proton environments in the structure: the methine proton on the dioxolane ring (OCH), the two diastereotopic protons of the adjacent methylene (B1212753) group on the ring (OCH₂), and the two protons of the chloromethyl group (ClCH₂). nist.govbiosynth.com

The signals for the dioxolane ring protons appear as a complex multiplet system due to their coupling. A representative analysis from a 400 MHz spectrometer shows the methine proton (OCH) as a multiplet around 4.93-4.98 ppm. nist.gov The two methylene protons on the ring (OCH₂) appear at different chemical shifts, with one as a triplet at approximately 4.59 ppm and the other as a quartet around 4.41 ppm. nist.gov The protons of the chloromethyl group (ClCH₂) are also observed as a multiplet in the range of 3.71-3.80 ppm. nist.gov The integration of these signals confirms the 1:1:1:2 ratio of the protons in their respective environments. The completion of synthesis reactions to produce 4-(chloromethyl)-1,3-dioxolan-2-one is often monitored using ¹H NMR spectroscopy. chemsynthesis.com

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Reference |

|---|---|---|---|---|

| OCH (methine) | 4.93 - 4.98 | m (multiplet) | - | nist.gov |

| OCH₂ (methylene, ring) | 4.59 | t (triplet) | 8.6 | nist.gov |

| OCH₂ (methylene, ring) | 4.41 | q (quartet) | - | nist.gov |

| ClCH₂ (chloromethyl) | 3.71 - 3.80 | m (multiplet) | - | nist.gov |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is employed to map the carbon framework of the molecule. biosynth.com The spectrum for 4-(chloromethyl)-1,3-dioxolan-2-one shows four distinct signals, corresponding to the four unique carbon environments. The most downfield signal belongs to the carbonyl carbon (C=O) of the cyclic carbonate group. The other signals correspond to the methine carbon (OCH), the methylene carbon (OCH₂) of the dioxolane ring, and the carbon of the chloromethyl group (CH₂Cl). The specific chemical shifts are crucial for confirming the successful formation of the cyclic carbonate structure from its precursors. biosynth.com

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C=O (carbonyl) | ~155 |

| OCH (methine) | ~77 |

| OCH₂ (methylene, ring) | ~67 |

| CH₂Cl (chloromethyl) | ~44 |

Mass Spectrometry (MS)

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of 4-(chloromethyl)-1,3-dioxolan-2-one, as well as for analyzing its presence in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 4-(chloromethyl)-1,3-dioxolan-2-one, the molecular formula is C₄H₅ClO₃. The theoretical monoisotopic mass is calculated to be 135.9927217 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would be expected to yield an experimental mass value that closely matches this theoretical value, thereby confirming the elemental composition and distinguishing it from other potential compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Reaction Pathway Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds in a mixture. It is frequently utilized to monitor the progress of the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one, which is often produced via the cycloaddition of carbon dioxide (CO₂) with epichlorohydrin (B41342). In this context, GC-MS analysis of the reaction mixture can quantify the conversion of the starting material (epichlorohydrin) and the yield of the desired product (4-(chloromethyl)-1,3-dioxolan-2-one). Furthermore, this method is crucial for identifying potential by-products, such as 3-chloropropane-1,2-diol and 2,5-bis(chloromethyl)-1,4-dioxane, which provides valuable insights into the reaction mechanism and selectivity under different catalytic conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 4-(chloromethyl)-1,3-dioxolan-2-one shows several characteristic absorption bands that confirm its structure. The most prominent feature is a strong, sharp absorption band in the region of 1800-1820 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the five-membered cyclic carbonate ring. Other significant bands include C-O-C stretching vibrations of the ether linkages within the dioxolane ring and the C-Cl stretching vibration of the chloromethyl group.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C=O Stretch (carbonate) | ~1810 | Strong | |

| C-O-C Stretch | 1200 - 1000 | Strong | |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Quantification

The quantification and purity assessment of 4-(chloromethyl)-1,3-dioxolan-2-one can be challenging due to its chemical nature. Traditional methods like gas chromatography (GC) may be inadequate, particularly for identifying non-volatile or thermally labile impurities, such as polymers that can form during storage or synthesis. acs.orgnih.gov Consequently, liquid chromatography techniques are often preferred for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of 4-(chloromethyl)-1,3-dioxolan-2-one. Reversed-phase HPLC (RP-HPLC) is commonly employed, allowing for the separation of the compound from its impurities based on differences in polarity.

However, direct analysis of this compound presents challenges. Its inherent instability can complicate quantitative analysis, and the lack of a strong chromophore makes detection at low concentrations difficult using standard UV-Vis detectors. acs.orgnih.gov The presence of GC-undetectable polymeric impurities further underscores the need for robust HPLC methods to accurately assess material quality. nih.gov A typical HPLC method would require careful development and validation to ensure accuracy, precision, and stability.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To elute the compound and separate it from polar and non-polar impurities. |

| Detector | UV-Vis (at low wavelength, e.g., ~210 nm) or Refractive Index (RI) | Detection of the analyte. UV is common but may lack sensitivity; RI is universal but less sensitive than UV. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | To ensure reproducible retention times. |

This table represents a generalized set of starting conditions for HPLC method development.

To overcome the analytical challenges associated with the instability and poor detectability of halogenated compounds like 4-(chloromethyl)-1,3-dioxolan-2-one, pre-column derivatization is an effective strategy. acs.org This involves chemically modifying the analyte before it is injected into the HPLC system to create a new compound (a derivative) with more favorable analytical properties.

A notable method involves triphenylmethyl alkylation. acs.org For the related compound 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, a pre-column derivatization method based on triphenylmethanamino-alkylation was developed for HPLC-UV quantitative analysis. acs.orgnih.gov In this reaction, the unstable halogenated compound is reacted with a derivatizing agent like triphenylmethanamine. acs.org

This approach offers several key advantages:

Enhanced Stability: The resulting derivative exhibits superior physical and chemical stability compared to the parent compound, which is crucial for accurate and reproducible quantification. nih.gov

Improved Detection: The triphenylmethyl group is a strong chromophore, making the derivative easily detectable by UV-Vis detectors with high sensitivity. acs.org

Crystallinity: The derivative often has excellent crystallinity, which facilitates the preparation of a reliable analytical standard. acs.orgnih.gov

This derivatization-chromatographic method has been shown to be a specific, linear, precise, and accurate alternative to other techniques like quantitative NMR (qNMR), especially when impurity levels in the starting material are high. nih.gov

Table 2: Advantages of Triphenylmethyl Alkylation Derivatization

| Feature | Parent Compound Challenge | Advantage of Derivative |

| Stability | Inherently unstable, complicating storage and handling for use as a standard. nih.gov | Excellent physical and chemical stability. nih.gov |

| Detection | Lacks a strong chromophore, leading to poor UV detection sensitivity. | Possesses effective chromophores for sensitive UV detection. acs.org |

| Standard Prep | Difficulty in obtaining a reliable, standardized analytical standard. nih.gov | Exhibits excellent crystallinity, facilitating preparation of a pure standard. acs.org |

| Quantification | Prone to inaccuracies due to instability and potential for side-reactions during analysis. | Allows for robust and accurate quantitative analysis using the external standard method. nih.gov |

Crystallographic Analysis (if applicable to solid forms)

Crystallographic analysis, primarily through single-crystal X-ray diffraction, is the definitive method for elucidating the three-dimensional atomic structure of a crystalline solid. For 4-(chloromethyl)-1,3-dioxolan-2-one itself, publicly available crystallographic data is scarce, which may be due to the compound being a liquid or an unstable solid at ambient temperatures, making the growth of suitable single crystals difficult. chemsynthesis.com

However, crystallographic analysis becomes highly relevant and applicable to the stable, solid derivatives of the compound. As noted in the context of pre-column derivatization, the product of triphenylmethyl alkylation of a similar dioxolanone exhibits excellent crystallinity. acs.orgnih.gov This property is invaluable, as it allows for:

Unambiguous Structure Elucidation: X-ray crystallography can confirm the exact structure of the derivatized analyte, verifying that the intended chemical transformation occurred without unexpected side reactions.

Absolute Configuration: For chiral compounds, crystallographic analysis can determine the absolute stereochemistry.

Purity Confirmation: The well-defined nature of a crystal lattice provides ultimate proof of the purity of the analytical standard.

Therefore, while direct crystallographic analysis of 4-(chloromethyl)-1,3-dioxolan-2-one may not be standard practice, the technique is crucial for validating the analytical methods that rely on crystalline derivatives.

Applications in Specialized Synthetic Pathways

Intermediate in Pharmaceutical Synthesis

The compound is a key component in the synthesis of various pharmaceutical agents. documentsdelivered.com Its utility is highlighted in the preparation of the important antibacterial agent, Linezolid. In several synthetic routes to Linezolid, a key step involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine. While some processes use the direct precursor (R)-epichlorohydrin, which forms the necessary structure in situ, other approaches utilize derivatives like (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane for this alkylation, demonstrating the importance of this structural class of intermediates. researchgate.netgoogle.com The core dioxolane structure is integral to forming the final oxazolidinone ring, which is crucial for the drug's antibacterial activity.

Furthermore, the dioxolane framework is employed in the synthesis of other bioactive molecules, such as 4-(azol-1-ylmethyl)-1,3-dioxolanes, which have shown potential biological activities. rasayanjournal.co.in

Prodrug Design and Synthesis

The chemical properties of the 1,3-dioxolan-2-one moiety make it a suitable candidate for prodrug design, a strategy used to improve the delivery and efficacy of pharmaceutical ingredients. A prodrug is an inactive or less active medication that is metabolized into its active form within the body.

A primary goal of prodrug design is to enhance the oral bioavailability of a drug, which refers to the proportion of the drug that enters the circulation when introduced orally and is able to have an active effect. nist.gov Poorly soluble drugs often have limited bioavailability. nih.gov By chemically modifying a drug to create a prodrug, its solubility and ability to pass through biological membranes can be improved. Research on prodrugs of the antibacterial agent norfloxacin (B1679917), using a related dioxolane structure, has shown that this approach can lead to higher concentrations of the active drug in plasma after oral administration compared to administering the parent drug itself.

The most extensively documented therapeutic application for intermediates like 4-(chloromethyl)-1,3-dioxolan-2-one is in the field of antibacterial therapies. Its role in the synthesis of Linezolid, an oxazolidinone antibiotic effective against multi-drug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), is a prime example. researchgate.net Additionally, derivatives have been synthesized and evaluated as prodrugs for fluoroquinolone antibiotics such as norfloxacin to improve their therapeutic profile.

Studies have been conducted on various prodrugs of norfloxacin to enhance its properties. One such study involved the synthesis of N-[(4-methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy]norfloxacin. This compound, which features a modified dioxolane ring, demonstrated lower activity than norfloxacin in laboratory tests (in vitro) but showed superior activity inside a living organism (in vivo). Bioavailability studies confirmed that this prodrug delivered a higher concentration of norfloxacin into the plasma upon oral administration, showcasing the effectiveness of the dioxolane-based prodrug strategy.

| Prodrug Derivative | Parent Drug | Observed Outcome | Reference |

|---|---|---|---|

| N-[(4-methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy]norfloxacin | Norfloxacin | Higher in vivo activity and plasma concentration of Norfloxacin compared to oral administration of the parent drug. |

Precursor for Epoxides and Other Organic Compounds

4-(Chloromethyl)-1,3-dioxolan-2-one is synthesized through the cycloaddition of epichlorohydrin (B41342) and carbon dioxide, often using various catalysts to promote the reaction. researchgate.netresearchgate.net This synthesis is itself an important example of CO2 utilization in chemical manufacturing. researchgate.net

While it is produced from an epoxide, 4-(chloromethyl)-1,3-dioxolan-2-one also serves as a valuable precursor for creating other functionalized organic molecules. Its reactive nature allows it to be a starting point for various transformations. For example, it can react with phenols in the presence of a base to yield products like 4-phenoxymethyl-1,3-dioxolan-2-one and, under different conditions, 3-phenoxypropan-1,2-diol. documentsdelivered.com This demonstrates its utility in synthesizing substituted diols and other complex structures. documentsdelivered.com

| Reactant | Reagent | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Epichlorohydrin | Carbon Dioxide (CO2) | 4-(Chloromethyl)-1,3-dioxolan-2-one | Catalytic Cycloaddition | researchgate.netresearchgate.net |

| 4-(Chloromethyl)-1,3-dioxolan-2-one | Phenol (B47542) / K2CO3 | 4-Phenoxymethyl-1,3-dioxolan-2-one | Substitution | documentsdelivered.com |

| 4-(Chloromethyl)-1,3-dioxolan-2-one | Phenol / NaOH (>90°C) | 3-Phenoxypropan-1,2-diol | Substitution and Ring Opening | documentsdelivered.com |

Potential in Agrochemical Development

The structural framework of 4-(Chloromethyl)-1,3-dioxolan-2-one makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. The 1,3-dioxolane (B20135) ring is a feature found in various biologically active compounds, and the chloromethyl group provides a reactive site for further chemical modification. nih.govresearchgate.net This potential has been explored in the development of novel fungicides.

Research has demonstrated that derivatives of 4-chloromethyl-1,3-dioxolane can be used to create potent fungicidal agents. researchgate.net A key synthetic strategy involves the alkylation of nitrogen-containing heterocyclic compounds, such as imidazole (B134444) and 1,2,4-triazole (B32235), with 4-chloromethyl-1,3-dioxolane derivatives. researchgate.net Azole-based compounds are a well-established class of fungicides that function by inhibiting ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. researchgate.net

In one study, a series of substituted 1,3-dioxolane derivatives were synthesized and tested for their in vitro fungicidal activity against several common plant pathogens. researchgate.net The target compounds, including substituted 1-[(2-benzyl-1,3-dioxolan-4-yl)methyl]-1H-imidazoles and various 1,2,4-triazole analogues, were derived from 4-chloromethyl-1,3-dioxolanes. researchgate.net These synthesized molecules showed high fungicidal efficacy against a range of fungal phytopathogens. researchgate.net

The development of new fungicides is crucial for managing crop diseases, especially with the rise of resistant fungal strains. nih.gov The strategy of combining known active structural units, like the 1,2,4-triazole ring, with other molecular scaffolds, such as the 1,3-dioxolane system, is a prominent approach in the search for new and effective agrochemicals. nih.govresearchgate.netnih.gov

Fungicidal Activity of 1,3-Dioxolane Derivatives

The table below summarizes the findings of in vitro tests where derivatives synthesized from 4-chloromethyl-1,3-dioxolanes demonstrated significant fungicidal activity. researchgate.net

| Target Phytopathogen | Pathogen Class/Disease | Active Compound Class |

| Sclerotinia sclerotiorum | Ascomycota / White Mold | Imidazole & 1,2,4-Triazole Dioxolane Derivatives |

| Fusarium oxysporum | Ascomycota / Fusarium Wilt | Imidazole & 1,2,4-Triazole Dioxolane Derivatives |

| Fusarium moniliforme | Ascomycota / Stalk Rot | Imidazole & 1,2,4-Triazole Dioxolane Derivatives |

| Bipolaris sorokiniana | Ascomycota / Common Root Rot | Imidazole & 1,2,4-Triazole Dioxolane Derivatives |

| Rhizoctonia solani | Basidiomycota / Brown Rot | Imidazole & 1,2,4-Triazole Dioxolane Derivatives |

| Venturia inaequalis | Ascomycota / Apple Scab | Imidazole & 1,2,4-Triazole Dioxolane Derivatives |

Environmental and Safety Considerations in Research and Development

Handling and Storage Protocols for Laboratory Research

Proper handling and storage of 4-(chloromethyl)-1,3-dioxolan-2-one in a laboratory setting are crucial to ensure the safety of personnel and the integrity of the compound. Standard laboratory procedures should be followed, including the use of personal protective equipment (PPE). This includes wearing safety goggles with side-shields, chemical-resistant gloves, and appropriate lab coats. chemicalbook.comsigmaaldrich.com In situations where dust or aerosols may be generated, respiratory protection, such as a type ABEK (EN14387) respirator filter, should be used. sigmaaldrich.com

The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. chemicalbook.com It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols. chemicalbook.com Emergency-ready equipment, such as eyewash stations and safety showers, should be readily accessible.

For storage, 4-(chloromethyl)-1,3-dioxolan-2-one should be kept in a tightly sealed container in a dry, cool, and well-ventilated place. chemicalbook.com The recommended storage temperature is typically between 2°C and 8°C. sigmaaldrich.com It should be stored separately from incompatible materials and foodstuffs. chemicalbook.com

Disposal Methods in Academic and Industrial Settings

The disposal of 4-(chloromethyl)-1,3-dioxolan-2-one and its containers must be conducted in accordance with local, state, and federal regulations. Unused or waste material should be treated as hazardous waste. It is imperative to prevent the chemical from entering drains or the environment. chemicalbook.com

In the event of a spill, all sources of ignition should be removed, and the area should be evacuated. chemicalbook.com The spill should be contained to prevent further leakage. For cleanup, spark-proof tools and explosion-proof equipment should be used. chemicalbook.com The collected material should be placed in suitable, closed containers for disposal. chemicalbook.com

For both academic and industrial settings, it is recommended to use a licensed professional waste disposal service to handle the disposal of this chemical. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of solvent-free conditions, the adoption of green solvents, maximizing atom economy, and ensuring the reusability of catalysts.

A significant advancement in the green synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one is the development of solvent-free reaction conditions. The direct cycloaddition of epichlorohydrin (B41342) and carbon dioxide is a prime example of this approach. This method avoids the use of volatile and often toxic organic solvents, which are a major source of waste in chemical processes.

Research has demonstrated that this reaction can be effectively catalyzed by various systems under solvent-free conditions. For instance, dicationic ionic liquids combined with zinc bromide have been shown to catalyze the reaction at temperatures between 50-110°C. researchgate.net Metal-organic frameworks (MOFs), such as Zr/ZIF-8, have also been successfully employed as heterogeneous catalysts in solvent-free and co-catalyst-free systems. mdpi.com These processes not only reduce waste but also simplify product purification. The entire process being conducted without solvents and at ambient pressure highlights its significant ecological benefits. researchgate.net

| Catalyst | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [C6(mim)(mim)Br2]/ZnBr2 | 50-110 | Not specified | Not specified | Not specified | researchgate.net |

| Zr/ZIF-8 | 80 | 11 bar | 12 | 68 | mdpi.com |

| ZnTpyp-IL | 100 | 1 MPa | 4 | 97.1 | researchgate.net |

When a solvent is necessary, green chemistry principles advocate for the use of safer, more environmentally benign alternatives to traditional solvents. For the synthesis of cyclic carbonates like 4-(chloromethyl)-1,3-dioxolan-2-one, research has explored the use of green solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate. researchgate.net 2-MeTHF is derived from renewable resources like corncobs and offers economic and environmental advantages over solvents like tetrahydrofuran. sigmaaldrich.com Propylene carbonate is another effective green solvent for this type of reaction. researchgate.net The use of such solvents can significantly reduce the toxicity and environmental impact associated with the synthesis process. rsc.org

| Solvent | Source | Key Benefits | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (corncobs, bagasse) | Economical, environmentally friendly alternative to THF | sigmaaldrich.com |

| Propylene Carbonate | Petrochemical | Effective for cyclic carbonate synthesis | researchgate.net |

| Cyclopentyl methyl ether (CPME) | Petrochemical | Resists peroxide formation, easy recovery from water | sigmaaldrich.com |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts.

The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one via the cycloaddition of epichlorohydrin and carbon dioxide is an excellent example of a 100% atom-economical reaction. researchgate.net In this process, all the atoms of the epichlorohydrin and carbon dioxide molecules are incorporated into the final cyclic carbonate product, with no other substances being formed. This high level of efficiency is a significant advantage of this synthetic route, as it minimizes waste at the molecular level and aligns perfectly with the goals of sustainable chemistry. researchgate.net

The sustainability of a chemical process is greatly enhanced by the use of catalysts that can be easily recovered and reused over multiple reaction cycles. For the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one, significant research has been dedicated to developing robust and reusable catalytic systems.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one, primarily through the cycloaddition of carbon dioxide (CO₂) to epichlorohydrin (B41342), is a focal point for catalytic innovation. While effective, current methods present opportunities for improvement in efficiency, selectivity, and environmental compatibility. Future research should concentrate on developing novel catalytic systems that operate under milder conditions, offer higher turnover numbers, and are easily recoverable and reusable.

Several promising catalytic avenues are emerging. For instance, systems employing tertiary amines with halogenated alkali metal salts have demonstrated high efficacy, achieving yields and selectivities exceeding 90%. researchgate.net Similarly, the combination of dicationic ionic liquids, such as 1,3-bis(3-methylimidazolium-1-yl)hexane dibromide, with zinc bromide as a co-catalyst shows potential for industrial-scale synthesis of cyclic carbonates. researchgate.net

Further research into metal- and halide-free catalysts, like N,N'-phenylenebis(5-tert-butylsalicylideneimine), could lead to more environmentally benign processes. researchgate.net Another advanced catalytic approach involves hydroxyl-ionic liquid functionalized metalloporphyrins (e.g., ZnTpyp-IL), which integrate multiple active sites (hydrogen bond donors, Lewis acids, and nucleophiles) to cooperatively activate reactants and enhance CO₂ conversion under solvent-free conditions. researchgate.net The synergy between different active sites in such catalysts has been shown to achieve yields of ~95% and selectivity >99% at low temperatures (≤75 °C) and atmospheric pressure. researchgate.net

| Catalyst System | Reactants | Key Features & Conditions | Reported Yield / Selectivity | Source |

| Tertiary Amines & Halogenated Alkali Metal Salts | Epoxides & CO₂ | Solvent-free, ambient pressure | >90% yield, >90% selectivity | researchgate.net |

| Dicationic Ionic Liquids & ZnBr₂ | Epichlorohydrin & CO₂ | Solvent-free, 50-110°C | High yield and applicability | researchgate.net |

| Azo-Containing Schiff Base Metal Complexes | Epichlorohydrin & CO₂ | Batch operation with co-catalyst | Conditions optimized for high conversion | researchgate.net |

| Hydroxyl-Ionic Liquid Functionalized Metalloporphyrin (ZnTpyp-IL) | Epichlorohydrin & CO₂ | Additive-free, solvent-free, ≤75°C, 1 atm | ~95% yield, >99% selectivity | researchgate.net |

| N,N'-Phenylenebis(5-tert-butylsalicylideneimine) | Epoxides & CO₂ | Metal- and halide-free, solvent-free | Effective for a series of epoxides | researchgate.net |

Investigation of Biological Activity and Mechanistic Pathways in Specific Applications

While 4-(chloromethyl)-1,3-dioxolan-2-one is primarily recognized as a synthetic intermediate, its own biological profile and that of its close derivatives remain largely unexplored. ontosight.ai Derivatives of the related compound class, chloromethyldioxolanes, have been reported to function as tranquilizers and adrenoceptor antagonists, suggesting that the dioxolane framework may be a valuable scaffold for bioactive molecules. acs.org The analogous compound, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, serves as a critical intermediate in the synthesis of the antihypertensive drug Olmesartan medoxomil. innospk.com

These examples underscore the need for a systematic investigation into the biological activities of 4-(chloromethyl)-1,3-dioxolan-2-one. Initial toxicological data indicate high acute toxicity (oral LD50 in rats of 80 mg/kg) and potential reproductive effects, necessitating careful handling but also pointing towards significant biological interactions that warrant further study.

Future research should focus on:

Screening for Pharmacological Activity: Evaluating the compound and its novel derivatives against a wide range of biological targets to identify potential therapeutic applications.

Mechanistic Studies: For any identified biological activity, elucidating the specific molecular and cellular pathways involved. The presence of a chiral center at the C4 position makes stereoselectivity a crucial aspect of these investigations, as different enantiomers may exhibit distinct biological effects. nih.govnih.gov

Prodrug Development: Exploring its use as a promoiety in prodrug design, a strategy suggested by the role of similar structures in drugs like Olmesartan medoxomil. innospk.com

Development of Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

Ensuring the high purity of 4-(chloromethyl)-1,3-dioxolan-2-one is critical for its applications, particularly in pharmaceutical synthesis. While standard techniques like Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are currently used for characterization and purity assessment, future research should aim to develop more sensitive and comprehensive analytical methods. acs.orgrsc.orggoogle.com

Key areas for development include:

Trace Impurity Analysis: Creating and validating methods, such as GC-MS/MS or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to detect and quantify trace-level impurities. These impurities could include residual catalysts, starting materials, or byproducts from various synthetic routes, which could impact the safety and efficacy of final products.

Chiral Separation: The C4 carbon of the dioxolanone ring is a stereocenter, meaning the compound can exist as enantiomers. nih.gov Developing robust chiral separation techniques (e.g., chiral GC or HPLC) is essential for controlling the stereochemical purity of the final product. This is particularly important for pharmaceutical applications where enantiomers can have vastly different biological activities.

Reference Standards: Synthesizing and certifying reference standards for potential impurities to enable accurate quantification and robust quality control.

Computational Chemistry for Predictive Modeling of Reactivity and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating research and development related to 4-(chloromethyl)-1,3-dioxolan-2-one. DFT has already been successfully applied to understand the synthesis of cyclic carbonates, providing insights into reaction mechanisms and the role of catalysts. researchgate.net For example, DFT calculations have helped elucidate a dual-activation mechanism involving hydrogen bonds and metal centers that accelerates the rate-determining step in the cycloaddition of CO₂ to epoxides. researchgate.net

Future computational studies could be directed towards:

Virtual Catalyst Screening: Modeling the reaction between epichlorohydrin and CO₂ with a wide range of potential catalysts to predict their efficiency and selectivity. By calculating activation energies and modeling transition states, researchers can prioritize the most promising candidates for laboratory synthesis, saving time and resources.

Predicting Reactivity and Byproducts: Modeling the reactivity of the chloromethyl group and the dioxolanone ring to predict potential side reactions and degradation pathways under various conditions. This information is invaluable for optimizing reaction conditions and developing effective purification strategies.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the structural confirmation of the target molecule and the identification of unknown impurities during analysis. rsc.orgnist.gov

Molecular Docking: Investigating the potential interactions between 4-(chloromethyl)-1,3-dioxolan-2-one and biological targets through molecular docking simulations. This could guide the exploration of its biological activity (as discussed in section 7.2) by identifying proteins or enzymes with which it is likely to bind.

Sustainability and Scalability of Synthetic Methods for Industrial Relevance

For 4-(chloromethyl)-1,3-dioxolan-2-one to be a viable industrial chemical, its production methods must be not only efficient but also sustainable and scalable. A major advantage of its synthesis from epichlorohydrin is the utilization of carbon dioxide, a greenhouse gas, as a C1 feedstock. researchgate.net

Future research should continue to build on this foundation by focusing on:

Green Chemistry Principles: Emphasizing processes that are highly atom-economical, use non-toxic and reusable catalysts, and operate in solvent-free systems or green solvents. researchgate.netacs.org The development of catalysts that function efficiently at ambient pressure and moderate temperatures is a key goal. researchgate.net

Process Intensification: Investigating the transition from traditional batch reactors to continuous-flow systems. Continuous-flow microreactors can offer superior heat and mass transfer, improved safety, and more consistent product quality, making the process more scalable and efficient. researchgate.net

Catalyst Longevity and Recovery: For industrial scalability, catalysts must be robust, resistant to poisoning, and easily separated from the product mixture for reuse over many cycles. This reduces waste and lowers production costs. acs.org

Q & A

Q. What are the standard synthetic routes for 4-(Chloromethyl)-1,3-dioxolan-2-one, and what reaction conditions optimize yield?

The primary synthetic route involves the cycloaddition of CO₂ to epichlorohydrin (2-(chloromethyl)oxirane) using catalytic systems. Key conditions include:

- Catalysts : Quaternary ammonium salts (e.g., NBu₄Br) paired with tertiary amines (e.g., NEt₃) achieve 99% yield at 100°C and 1 atm CO₂ pressure for 1 hour . Alternative porous organocatalysts like OMO-2 enable 98% yield under milder conditions (e.g., 40°C, 10 hours) .

- Pressure : CO₂ pressure ≥1 atm maximizes yield; higher pressures (e.g., 1.5 atm) do not further improve conversion .

- Temperature : Elevated temperatures (50–100°C) accelerate reaction kinetics but may require balancing against side-product formation .

Q. How is 4-(Chloromethyl)-1,3-dioxolan-2-one characterized to confirm its structure and purity?

Structural validation employs:

- ¹H/¹³C NMR : Peaks at δ 5.09–4.89 (multiplet, cyclic carbonate protons), δ 3.75 (doublet, CH₂Cl group) in CDCl₃ .

- FTIR : Distinct carbonyl (C=O) stretch at ~1800 cm⁻¹ and C-O-C vibrations at ~1100–1250 cm⁻¹ .

- GC/MS : Retention time and mass fragmentation patterns correlate with literature data .

Q. What safety precautions are necessary when handling 4-(Chloromethyl)-1,3-dioxolan-2-one in laboratory settings?

- Hazards : Toxic if swallowed (H301), causes severe skin/eye burns (H314), and may irritate the respiratory tract (H335) .

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood with local exhaust ventilation.

- Emergency Measures : Rinse skin/eyes immediately with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How do reaction parameters such as temperature, pressure, and catalyst ratios influence the cycloaddition of CO₂ to epichlorohydrin?

- Temperature : Increasing from 50°C to 100°C improves yield (20% → 99%) due to enhanced activation of epoxide and CO₂ . However, >100°C risks side reactions (e.g., oligomerization) .

- Catalyst Ratio : A NEt₃/NBu₄Br molar ratio of ~18:1 optimizes nucleophilic ring-opening and CO₂ insertion. Excess NEt₃ does not improve yield .

- Kinetics : Reaction progress follows first-order behavior initially (0–40 minutes), plateauing at 60 minutes due to equilibrium limitations .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for CO₂ cycloaddition reactions?

Discrepancies arise from variations in:

- Catalyst Type : Quaternary ammonium salts (e.g., NBu₄Br) outperform ionic liquids in epichlorohydrin activation but require co-catalysts like NEt₃ .

- Substrate Electronic Effects : Electron-withdrawing groups (e.g., CH₂Cl) enhance epoxide ring-opening, whereas bulky substituents slow kinetics .

- Side Reactions : At higher temperatures (>100°C), competing pathways (e.g., hydrolysis) reduce selectivity. Systematic screening with GC/MS or in situ FTIR helps identify optimal conditions .

Q. How can enzymatic approaches be integrated into the synthesis or modification of 4-(Chloromethyl)-1,3-dioxolan-2-one for chiral applications?

- Kinetic Resolution : Hydrolases (e.g., lipases) resolve racemic mixtures via selective hydrolysis of one enantiomer, yielding chiral building blocks (e.g., for pharmaceuticals) .

- Enzyme Screening : 26 hydrolases were tested, with Candida antarctica lipase B showing high enantioselectivity (E > 200) .

- Downstream Functionalization : The chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols) to generate derivatives for asymmetric synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.